Diethyl 3-azidopropylphosphonate
Overview
Description
Diethyl 3-azidopropylphosphonate is an organophosphorus compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by the presence of an azido group (-N₃) attached to a propyl chain, which is further connected to a phosphonate group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Scientific Research Applications
Diethyl 3-azidopropylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Diethyl 3-azidopropylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound may interact with a variety of enzymes in the body.
Mode of Action
Phosphonates are known for their enhanced resistance towards hydrolysis , which could allow them to persist in the body and exert their effects over a prolonged period. The compound’s interaction with its targets could result in changes to the function of these targets, potentially disrupting normal biochemical processes.
Biochemical Pathways
Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, suggesting that they could interfere with a variety of biochemical pathways . The downstream effects of this interference would depend on the specific pathways and targets involved.
Pharmacokinetics
Phosphonates are known for their enhanced resistance towards hydrolysis , which could influence their bioavailability and pharmacokinetic properties
Result of Action
Given that phosphonates can potentially inhibit metabolic enzymes , the compound could disrupt normal cellular processes and have a variety of effects at the molecular level.
Biochemical Analysis
Biochemical Properties
Diethyl 3-azidopropylphosphonate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-azidopropylphosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with 3-bromopropyl azide. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like acetonitrile at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions, thereby ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-azidopropylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like acetonitrile.
Reduction: Triphenylphosphine or lithium aluminum hydride in solvents like tetrahydrofuran.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Aminopropylphosphonates or thiopropylphosphonates.
Reduction: Aminopropylphosphonates.
Cycloaddition: Triazole derivatives.
Comparison with Similar Compounds
- Diethyl 2-azidoethylphosphonate
- Diethyl 4-azidobutylphosphonate
- Diethyl 3-azidopropylphosphonate
Comparison: this compound is unique due to its specific chain length and the position of the azido group. Compared to diethyl 2-azidoethylphosphonate and diethyl 4-azidobutylphosphonate, it offers a balance between reactivity and stability, making it particularly useful in cycloaddition reactions and as a precursor to various functionalized compounds .
Properties
IUPAC Name |
1-azido-3-diethoxyphosphorylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFBMEBPBDKNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN=[N+]=[N-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.